molecular formula C13H18N2O2 B8462175 1-[2-Hydroxy-4-(4-methyl-piperazin-1-yl)-phenyl]-ethanone

1-[2-Hydroxy-4-(4-methyl-piperazin-1-yl)-phenyl]-ethanone

Cat. No. B8462175
M. Wt: 234.29 g/mol
InChI Key: VLZNEYILVVHAAC-UHFFFAOYSA-N
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Patent
US08614220B2

Procedure details

1-(4-Fluoro-2-hydroxy-phenyl)-ethanone (4.5 g, 29.22 mmol) was treated with N-methylpiperazine (5 mL) at 130° C. for 3 h to give 1-[2-hydroxy-4-(4-methyl-piperazin-1-yl)-phenyl]-ethanone in quantitative yield.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[C:4]([OH:11])[CH:3]=1.[CH3:12][N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>>[OH:11][C:4]1[CH:3]=[C:2]([N:16]2[CH2:17][CH2:18][N:13]([CH3:12])[CH2:14][CH2:15]2)[CH:7]=[CH:6][C:5]=1[C:8](=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)C(C)=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
CN1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC(=C1)N1CCN(CC1)C)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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